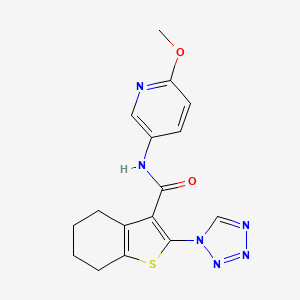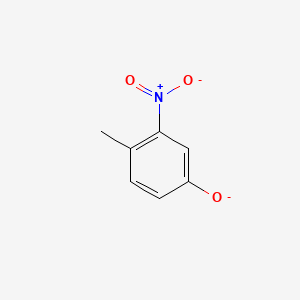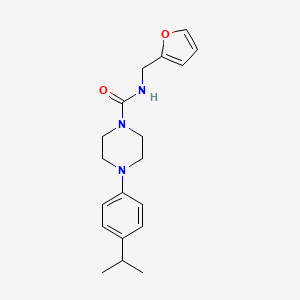![molecular formula C11H15F2NO3S B13373528 4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B13373528.png)
4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and sulfonamide groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a base to deprotonate the starting material, followed by the addition of the difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include difluoromethylated aldehydes, carboxylic acids, amines, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism by which 4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(difluoromethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- 3-(difluoromethyl)-1-methyl pyrazole-4-carboxylic oxime esters
- 4-difluoromethyl quinazolin (thi)ones
Uniqueness
Compared to similar compounds, 4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is unique due to its combination of difluoromethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H15F2NO3S |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15F2NO3S/c1-2-9(7-15)14-18(16,17)10-5-3-8(4-6-10)11(12)13/h3-6,9,11,14-15H,2,7H2,1H3 |
Clave InChI |
NSEOSKIYDMHNHX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13373451.png)

![7-(2-phenylethyl)-2-(2-propynylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373489.png)
![3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)

![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13373503.png)
![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13373513.png)

![N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13373530.png)


![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)
